![molecular formula C22H18N2OS2 B2686921 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 406926-27-0](/img/structure/B2686921.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

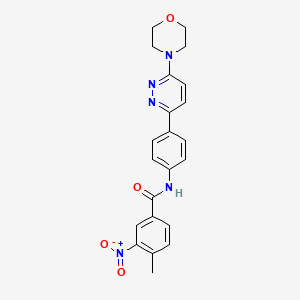

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N2OS2 and its molecular weight is 390.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

Benzothiazoles are significant in pharmaceuticals and materials science. The TEMPO-catalyzed electrochemical C–H thiolation method allows for the synthesis of benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free approach to access these compounds. This process emphasizes the versatility of benzothiazole derivatives in synthesizing complex organic materials and their potential applications in electronic and photonic devices due to their unique electronic properties (Qian et al., 2017).

Antimicrobial and Anticancer Properties

Benzothiazole derivatives have shown promise in antimicrobial and anticancer research. Novel N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial activity, showing potent effects against various bacterial and fungal strains. This highlights the therapeutic potential of benzothiazole derivatives as antimicrobial agents (Bikobo et al., 2017). Furthermore, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines, underscoring the potential of benzothiazole derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Photophysical Characteristics

Benzothiazole derivatives have also been investigated for their photophysical characteristics, particularly for applications in fluorescent materials. The synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives inspired by ESIPT (excited state intramolecular proton transfer) demonstrated their potential in optical materials. These compounds exhibit dual emission characteristics and thermal stability, making them suitable for fluorescent probes and organic light-emitting diodes (Padalkar et al., 2011).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been evaluated as corrosion inhibitors for metals in aggressive environments. Experimental studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in a 1 M HCl solution have shown that these compounds offer high inhibition efficiencies and stability, suggesting their applicability in industrial corrosion protection strategies (Hu et al., 2016).

Mechanism of Action

Target of Action

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, also known as ZINC03208208, has been found to have significant activity against bacterial strains, particularly Staphylococcus aureus . The primary target of ZINC03208208 is bacterial DNA gyrase , an enzyme that is essential for DNA replication in bacteria.

Mode of Action

ZINC03208208 interacts with its target, the bacterial DNA gyrase, by inhibiting its function . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .

Biochemical Pathways

The action of ZINC03208208 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, ZINC03208208 disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of DNA replication, preventing bacterial proliferation.

Pharmacokinetics

Similar compounds have shown favourable pharmacokinetic profiles . The absorption, distribution, metabolism, and excretion (ADME) properties of ZINC03208208 would need to be studied further to fully understand its bioavailability and pharmacokinetics.

Result of Action

The result of ZINC03208208’s action is the inhibition of bacterial growth. By preventing DNA replication, ZINC03208208 causes bacterial death, thereby exerting its antibacterial effects . This makes ZINC03208208 a potential candidate for the development of new antibacterial drugs.

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS2/c25-20(14-8-2-1-3-9-14)24-22-19(15-10-4-6-12-17(15)26-22)21-23-16-11-5-7-13-18(16)27-21/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRICFDNOXNSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2686843.png)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)

![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)

![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)